molecular formula C17H19F3N4O B2940994 4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine CAS No. 2202290-42-2

4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine

Katalognummer: B2940994
CAS-Nummer: 2202290-42-2
Molekulargewicht: 352.361
InChI-Schlüssel: KFKOURXSUDKAOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure combining pyrimidine and piperidine rings, motifs frequently found in biologically active substances. The pyrimidine core is a privileged scaffold in pharmaceuticals, with documented applications in the development of antifungal, antibacterial, and herbicidal agents . The specific molecular architecture of this compound, which includes a piperidine linker and a trifluoromethylpyridine moiety, suggests it is engineered for targeted interaction with biological systems. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of novel active molecules. Its structure is analogous to other advanced pyrimidine derivatives that have been designed and optimized as agonists for G protein-coupled receptors (GPCRs), such as GPR119, a promising target for type 2 diabetes therapy . The incorporation of the trifluoromethyl group is a common strategy in lead optimization, as it can profoundly influence a compound's potency, metabolic stability, and binding affinity . The primary value of this compound is as a sophisticated research tool for investigating new therapeutic pathways, structure-activity relationships (SAR), and mechanism-of-action studies. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material according to their institution's laboratory safety guidelines.

Eigenschaften

IUPAC Name

4-methyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c1-12-9-15(22-11-21-12)24-7-5-13(6-8-24)10-25-16-4-2-3-14(23-16)17(18,19)20/h2-4,9,11,13H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKOURXSUDKAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with commercially available starting materials such as 4-methylpyrimidine and 6-(trifluoromethyl)pyridine.

  • Reaction Steps: : The synthesis involves multiple steps, including nucleophilic substitution, oxidation, and cyclization reactions.

  • Reaction Conditions: : Common conditions include the use of polar solvents like dimethyl sulfoxide (DMSO), bases such as potassium carbonate, and catalysts like palladium on carbon.

Industrial Production Methods

For industrial-scale production, the compound can be synthesized using continuous flow chemistry techniques, which allow for better control over reaction parameters and increased efficiency. Solvents and reagents are carefully chosen to optimize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically with oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions are common, especially at the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acetic acid.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Potassium carbonate in dimethylformamide (DMF).

Major Products

  • Oxidation: : Yields alcohols and ketones.

  • Reduction: : Yields primary or secondary amines.

  • Substitution: : Yields various substituted pyrimidines and pyridines.

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Synthesis of Complex Molecules: : Used as a building block for more complex chemical structures.

  • Catalysis: : Serves as a ligand in catalytic systems.

Biology

  • Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes.

  • Cell Signaling: : Studied for its effects on cellular pathways and signal transduction.

Medicine

  • Drug Development: : Explored as a potential lead compound for developing new pharmaceuticals.

Industry

  • Material Science: : Used in the development of new materials with unique properties.

Wirkmechanismus

4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the pyridine and pyrimidine rings facilitate interactions with biological macromolecules. This compound can modulate pathways involved in cell growth, differentiation, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Structure : Lacks the trifluoromethylpyridinyloxy substitution but retains the piperidine-pyrimidine core.
  • Properties : Synthesized for crystallographic studies to understand pyrimidine-based drug design. Its simpler structure highlights the importance of the trifluoromethylpyridinyloxy group in the target compound for modulating electronic and steric effects .

4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine

  • Structure : Features a chloro substituent on the pyrimidine ring and a CF₃ group on the piperidine.
  • The CF₃ on piperidine may enhance target affinity but reduce solubility .

3-[2-Methyl-6-[[4-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-4-yl]piperidin-1-yl]-phenylmethanone

  • Structure: Contains a pyridinylamino group instead of the pyridinyloxy group in the target compound.
  • Biological Activity : Exhibits a Ki of 24.0 nM against mitogen-activated protein kinase kinase kinase 12 (MAP3K12), highlighting the role of trifluoromethylpyridine motifs in kinase inhibition .
  • Comparison: The amino linkage may facilitate hydrogen bonding, whereas the ether linkage in the target compound could prioritize hydrophobic interactions.

4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine

  • Structure : Shares the trifluoromethylpyridinyloxy-piperidine motif but positions the pyrimidine substituent (methoxy) at the 2-position instead of 4-methyl.
  • Impact : Positional isomerism may influence electronic distribution and steric hindrance, affecting binding to targets like kinases or receptors .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight Biological Activity (IC₅₀/Ki) References
4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine 4-Methyl pyrimidine, CF₃-pyridinyloxy-piperidine 368.35* Not reported
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine-pyrimidine, amino group 206.28 Not reported
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine Chloro-pyrimidine, CF₃-piperidine 265.66 Not reported
3-[2-Methyl-6-[[4-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-4-yl]piperidin-1-yl]-phenylmethanone CF₃-pyridinylamino, phenylmethanone 457.46 Ki = 24.0 nM (MAP3K12)
4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine 4-Methoxy pyrimidine, CF₃-pyridinyloxy-piperidine 368.35 Not reported

*Molecular weight calculated based on formula C₁₇H₁₉F₃N₄O.

Key Research Findings and Implications

  • Role of CF₃ Groups : The trifluoromethyl moiety in both pyridine and piperidine rings enhances binding affinity and metabolic stability, as seen in kinase inhibitors like the MAP3K12 compound (Ki = 24.0 nM) .
  • Positional Effects : Substitution patterns on the pyrimidine ring (e.g., 4-methyl vs. 2-methoxy) significantly influence electronic properties and steric interactions, which could guide structure-activity relationship (SAR) optimization .

Biologische Aktivität

4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C23H22F3N5OC_{23}H_{22}F_3N_5O and a molecular weight of 441.4 g/mol. Its structure includes a pyrimidine core substituted with a piperidine moiety and a trifluoromethyl-pyridine group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC23H22F3N5O
Molecular Weight441.4 g/mol
XLogP34.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count8
Rotatable Bond Count4

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The introduction of electron-withdrawing groups like trifluoromethyl enhances the potency of these compounds.

Case Study:
In a comparative study, several pyrimidine derivatives were evaluated for their antiproliferative activity against human cancer cell lines. The most potent compound exhibited an IC50 value of 0.48 µM against MCF-7 cells, indicating strong anticancer potential .

Inhibition of Protein Expression

Research has demonstrated that the compound can suppress the expression of collagen type I alpha 1 (COL1A1) in hepatic stellate cells (HSC-T6). This suggests a role in fibrosis treatment, as COL1A1 is critical in extracellular matrix deposition.

Table 2: IC50 Values of Related Compounds

Compound IDCancer Cell LineIC50 (µM)
12m MCF-70.48
12k HCT-1160.78
12q HeLa1.17

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis pathways. For example, compounds similar to it have been shown to induce apoptosis through caspase activation and cell cycle arrest at the G1 phase .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the lipophilicity and overall biological activity of the compound. Modifications at various positions on the pyrimidine and piperidine rings can lead to variations in potency and selectivity for different biological targets.

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Answer:
Optimization strategies include:

  • Fluorination and Trifluoromethylation: Utilize fluorinating agents (e.g., KF in DMSO) for introducing fluorine and trifluoromethyl groups, as demonstrated in pyridine derivative syntheses .
  • Computational Reaction Design: Apply quantum chemical calculations to predict reaction pathways and optimize intermediates, reducing trial-and-error approaches (e.g., ICReDD’s workflow for narrowing experimental conditions) .
  • Purification Techniques: Use HPLC or preparative chromatography to isolate high-purity intermediates, referencing impurity profiles of related pyrimidine standards .

What advanced spectroscopic and crystallographic techniques are recommended for confirming the molecular structure?

Answer:

  • X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and hydrogen bonding patterns, as shown for analogous pyrimidine-amine derivatives .
  • Multinuclear NMR: Employ 19F^{19}\text{F} NMR to track trifluoromethyl groups and 1H^{1}\text{H}-15N^{15}\text{N} HMBC for piperidine-pyrimidine connectivity.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula accuracy, particularly for fluorine-rich fragments.

Which in vitro and in vivo assays are suitable for evaluating therapeutic potential?

Answer:

  • In Vitro:
    • Enzyme Inhibition Assays: Screen against kinases or receptors where pyrimidines show activity (e.g., anti-inflammatory targets) .
    • Cellular Uptake Studies: Use fluorophore tagging to assess permeability, leveraging the compound’s lipophilicity from the trifluoromethyl group .
  • In Vivo:
    • Rodent Models: Test analgesic/anti-inflammatory efficacy via carrageenan-induced edema models, adapting protocols from dihydropyrimidinone studies .

How can researchers identify and quantify synthetic by-products or impurities?

Answer:

  • LC-MS/MS Profiling: Compare retention times and fragmentation patterns with pharmacopeial impurity standards (e.g., EP-certified pyrido-pyrimidinone analogs) .
  • Stability Testing: Conduct forced degradation studies (heat, light, pH) to identify labile functional groups (e.g., hydrolysis of the piperidinyloxy linkage).
  • Quantitative NMR (qNMR): Use deuterated solvents and internal standards to quantify trace impurities without reference materials.

What role do quantum chemical calculations play in predicting intermediate reactivity?

Answer:

  • Transition State Analysis: Calculate energy barriers for key steps (e.g., nucleophilic substitution at the piperidine nitrogen) to optimize reaction conditions .
  • Solvent Effects Modeling: Simulate solvent interactions to stabilize charged intermediates (e.g., protonated pyrimidine rings).
  • Electrostatic Potential Maps: Predict regioselectivity in electrophilic aromatic substitutions (e.g., trifluoromethyl group orientation) .

How should researchers resolve discrepancies in biological activity data across studies?

Answer:

  • Dose-Response Replication: Conduct parallel assays with standardized protocols (e.g., fixed cell lines or enzyme batches) to isolate variability .
  • Meta-Analysis: Pool data from multiple studies using Bayesian statistics to identify outliers or confounding factors (e.g., solvent effects on bioavailability).
  • Structural Analog Comparison: Compare results with structurally related compounds (e.g., pyrimidines with varying substituents) to validate structure-activity trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.